molecular formula C10H9BrN2O2 B3136976 Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 429690-42-6

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B3136976
CAS No.: 429690-42-6
M. Wt: 269.09 g/mol
InChI Key: ITQLDBAJPTYSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Bromite-Mediated C3 Bromination Mechanisms

The regioselective bromination of imidazo[1,2-a]pyridines at the C3 position has been achieved using sodium bromite (NaBrO₂) as a halogen source under transition-metal-free conditions. This method leverages the inherent electronic properties of the imidazo[1,2-a]pyridine ring, where the C3 position is electron-rich due to resonance effects from the fused pyridine and imidazole moieties. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, wherein sodium bromite generates bromine radicals or bromonium ions in situ under acidic conditions.

Key studies demonstrate that substituting the imidazo[1,2-a]pyridine scaffold with electron-donating groups (e.g., methyl or methoxy) enhances reactivity at C3, while electron-withdrawing groups (e.g., trifluoromethyl) slightly reduce yields. For example, unsubstituted imidazo[1,2-a]pyridine undergoes bromination with 92% yield, whereas a trifluoromethyl-substituted derivative yields 78% under identical conditions. The reaction’s regioselectivity is further confirmed by X-ray crystallography, which shows exclusive bromination at C3 without competing reactions at C2 or C8.

Table 1: Substrate Scope and Yields in Sodium Bromite-Mediated C3 Bromination

Substrate Yield (%)
Imidazo[1,2-a]pyridine 92
2-Methyl derivative 89
6-Methoxy derivative 85
7-Trifluoromethyl derivative 78

This method avoids toxic transition metals and operates under mild conditions (room temperature, aqueous ethanol), making it scalable for industrial applications.

Chemodivergent Pathways in α-Bromoketone Cyclization Reactions

The reaction of α-bromoketones with 2-aminopyridines offers a chemodivergent route to either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines, depending on reaction conditions. When iodine (I₂) and tert-butyl hydroperoxide (TBHP) are used, N-(pyridin-2-yl)amides form via a radical-mediated C–C bond cleavage pathway. In contrast, omitting iodine and using TBHP alone promotes tandem cyclization-bromination, yielding 3-bromoimidazo[1,2-a]pyridines.

The divergent pathways arise from competing intermediates. In the amide pathway, iodine catalyzes the formation of a tert-butoxy radical, which initiates C–C cleavage in a key enamine intermediate. For bromination, TBHP oxidizes hydrogen bromide (HBr) byproducts to bromine (Br₂), which electrophilically substitutes at C3 of the cyclized imidazo[1,2-a]pyridine. This selectivity is solvent-dependent: polar aprotic solvents like ethyl acetate favor bromination, while dimethylformamide (DMF) shifts the equilibrium toward amide formation.

Table 2: Product Distribution in α-Bromoketone Cyclization Reactions

Conditions Major Product Yield (%)
I₂/TBHP in DMF N-(Pyridin-2-yl)amide 82
TBHP in ethyl acetate 3-Bromoimidazo[1,2-a]pyridine 76

This chemodivergence enables the synthesis of structurally diverse libraries from a single starting material, highlighting the method’s utility in medicinal chemistry.

Solvent Effects on Halogen Source Reactivity in Imidazo[1,2-a]pyridine Systems

Solvent choice critically influences the reactivity of halogen sources and the regioselectivity of imidazo[1,2-a]pyridine functionalization. In aqueous systems, sodium bromide (NaBr) and household bleach (NaOCl) generate bromine in situ, enabling efficient electrophilic bromination at C3. Water’s high polarity stabilizes ionic intermediates, accelerating the reaction at room temperature. Conversely, nonpolar solvents like toluene require elevated temperatures (80–100°C) to achieve comparable yields.

Recent studies compare green solvents like polyethylene glycol (PEG-400) and water with traditional organic media. PEG-400 enhances the solubility of sodium bromite and α-bromoketones, facilitating one-pot cyclization-bromination sequences with 85–90% yields. Ethanol-water mixtures (1:1) similarly improve atom economy by enabling tandem reactions without intermediate isolation.

Table 3: Solvent Impact on Bromination Efficiency

Solvent System Temperature (°C) Yield (%)
Water/ethanol (1:1) 25 88
PEG-400 60 92
Toluene 80 65

These findings underscore the role of solvent polarity in modulating halogen source activity and reaction kinetics.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQLDBAJPTYSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680909
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429690-42-6
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyridine ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or TBHP can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate serves as a building block for synthesizing a variety of biologically active compounds. Its structure allows for modifications that enhance pharmacological properties. For instance, derivatives have been synthesized to explore their activity against cancer cell lines, such as MCF7 and MDA-MB-231, with notable IC50 values indicating potent anti-cancer properties.

2. Chemodivergent Synthesis
The compound has been utilized in chemodivergent synthesis, leading to the formation of N-(pyridin-2-yl)amides and other derivatives. This method involves one-pot tandem cyclization and bromination reactions, which streamline the synthesis process while maintaining high yields.

3. Interaction Studies
Preliminary studies suggest that this compound may interact with specific biological targets, which is crucial for understanding its therapeutic potential. These interactions are being explored to elucidate the compound's biological profile further.

Material Science Applications

This compound is also finding applications in material science due to its unique chemical structure. Its derivatives can be employed in creating novel materials with specific properties, such as enhanced conductivity or reactivity.

Case Study 1: Anti-Cancer Activity

A series of derivatives based on this compound were synthesized and tested for their anti-cancer activity. Among these, one derivative exhibited an IC50 value of 1.6 μM against MCF7 cells, showcasing the compound's potential as an anti-cancer agent.

Case Study 2: Synthesis Methodology

Research has demonstrated effective synthetic routes for producing this compound with high purity and yield. Multi-step processes involving cyclization and bromination have been optimized to enhance efficiency in laboratory settings.

Mechanism of Action

The mechanism of action of Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate are best contextualized against analogs with variations in substituent positions, halogenation, and ester groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Imidazopyridine Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications References
This compound 429690-42-6 Br (3), CO₂Et (5) C₁₀H₉BrN₂O₂ 269.09 ≥97% Intermediate for GPCR-targeting scaffolds
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 1215504-30-5 Br (3), CO₂Et (6) C₁₀H₉BrN₂O₂ 269.09 97% Altered reactivity due to ester position
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate 1123167-64-5 Br (3), Me (5), CO₂Et (2) C₁₁H₁₁BrN₂O₂ 283.1 95% Increased steric hindrance at position 2
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate 1427445-44-0 Cl-CH₂ (2), CO₂Et (5) C₁₁H₁₁ClN₂O₂ 238.67 95% Potential for alkylation reactions
3-Bromoimidazo[1,2-a]pyridine 4926-47-0 Br (3) C₇H₅BrN₂ 197.03 97% Simpler scaffold; lacks ester functionality
Ethyl 4-hexyl-2-methyl-1-(methylsulfonyl)-imidazo[1,2-a]pyridine-5-carboxylate - Hexyl (4), Me (2), SO₂Me (1), CO₂Et (5) C₁₈H₂₇N₂O₄S 385.48 92% (GC) Lipophilic derivative for solubility studies

Key Observations

Substituent Position Effects: Shifting the ester group from position 5 to 6 (e.g., 1215504-30-5) alters electronic distribution and reactivity. The 5-carboxylate isomer is more commonly used in medicinal chemistry due to optimal steric and electronic profiles for downstream modifications .

Halogen vs. Functional Group Trade-offs :

  • The parent compound (429690-42-6) balances bromine’s reactivity for cross-coupling (e.g., Suzuki-Miyaura) with the ester’s versatility for hydrolysis or amidation .
  • Replacing bromine with chloromethyl (1427445-44-0) shifts utility toward alkylation or nucleophilic displacement reactions .

Biological Relevance :

  • Derivatives lacking the ester group (e.g., 4926-47-0) are less versatile in drug synthesis but serve as precursors for halogenated intermediates .
  • Complex derivatives with sulfonyl or hexyl groups (e.g., C₁₈H₂₇N₂O₄S) exhibit modified solubility and pharmacokinetic properties, suited for preclinical testing .

Purity and Stability: Most analogs are supplied at ≥95% purity, but storage conditions vary.

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure, characterized by a bromine atom at the 3-position and an ethyl ester at the 5-position, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : Approximately 269.09 g/mol
  • CAS Number : 429690-42-6

The compound's structure facilitates interactions with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that derivatives of this compound can effectively inhibit the growth of specific pathogens, including strains of Mycobacterium tuberculosis (Mtb). For instance, related imidazo[1,2-a]pyridine compounds have demonstrated minimum inhibitory concentrations (MICs) as low as ≤1 μM against replicating Mtb strains .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μM)Target Organism
Compound 9≤1Mycobacterium tuberculosis
Compound 12≤0.006Mycobacterium tuberculosis
Compound 18<0.03MDR strains of Mtb

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies indicate that certain derivatives exhibit potent activity against breast cancer cell lines such as MCF7 and MDA-MB-231. For example, one derivative showed IC50 values of 1.6 μM for MCF7 and 22.4 μM for MDA-MB-231 cells .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF71.6
Compound BMDA-MB-23122.4

The biological activity of this compound is attributed to its ability to interact with specific biomolecules such as enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in critical signaling pathways, including the MAPK/ERK pathway. This inhibition can lead to altered cell proliferation and differentiation .
  • Binding Affinity : The unique structural features of this compound allow it to bind effectively to active sites on target proteins, thereby modulating their activity .

Study on Antitubercular Activity

In a study examining the antitubercular properties of imidazo[1,2-a]pyridine derivatives, this compound was included in a panel of compounds tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that several derivatives exhibited enhanced potency compared to existing clinical candidates . Notably, one derivative displayed an MIC significantly lower than that of PA-824, suggesting a novel mechanism of action.

Pharmacokinetics Evaluation

Pharmacokinetic studies conducted on related compounds have provided insights into their absorption and distribution in vivo. For example, compounds similar to this compound were evaluated for their oral bioavailability and systemic exposure in mouse models . These studies are crucial for understanding the therapeutic potential and optimizing dosage regimens for clinical applications.

Table 3: Pharmacokinetic Parameters of Related Compounds

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
Compound A4111810.255
Compound B38503370.5ND

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate, and how can reaction efficiency be assessed?

Microwave-assisted synthesis offers a high-yield route to 3-bromoimidazo[1,2-a]pyridines, with reduced reaction times and improved regioselectivity. This method utilizes aryl bromides and imidazoheterocycles under controlled microwave irradiation (typically 100–150°C, 10–30 min), achieving yields >80% . Traditional routes, such as halogenation via NBS (N-bromosuccinimide) or coupling reactions, may require optimization of solvent polarity (e.g., DMF vs. THF) and temperature to minimize byproducts like dehalogenated species . Efficiency is assessed via LC-MS monitoring, with comparative yield analysis under varying conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, imidazo[1,2-a]pyridine derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters refined using SHELXL . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.3 ppm for CH₂) and deshielded aromatic protons (δ 7.5–9.0 ppm).
  • HRMS : Exact mass matching within 3 ppm error. Discrepancies between spectroscopic and crystallographic data (e.g., bond angles) should be resolved via DFT calculations .

Q. What solvents and chromatographic methods are recommended for purification?

Due to moderate polarity, silica gel chromatography with ethyl acetate/hexane (30–50% gradient) is effective. For challenging separations (e.g., regioisomers), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Evidence suggests that some intermediates may be used without purification if reaction yields exceed 90% and byproducts are inert .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine core be addressed?

Bromination at the 3-position competes with potential N- or C7-bromination. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, while experimental optimization involves:

  • Directing groups : Electron-withdrawing substituents (e.g., esters) at C5 enhance C3 selectivity.
  • Reagent choice : NBS in DMF at 0°C favors C3-bromination, whereas Br₂ in acetic acid may lead to over-bromination . Contradictions in reported regioselectivity (e.g., unexpected C6 bromination) require detailed mechanistic studies, including trapping of reactive intermediates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

For example, NMR may suggest planar conformations, while X-ray data reveal non-coplanar rings (dihedral angles >30°). This discrepancy arises from dynamic averaging in solution vs. static solid-state structures. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility.
  • DFT optimization : Compares energy-minimized structures with crystallographic data .
  • NOESY : Identifies through-space interactions consistent with solid-state packing .

Q. How can reactive intermediates (e.g., lithiated species) in functionalization reactions be stabilized?

Reactions with strong bases (e.g., LDA or Grignard reagents) risk decomposition via ring-opening or polymerization. Stabilization methods include:

  • Low-temperature conditions (–78°C in THF) to slow side reactions.
  • Chelating additives : TMEDA or HMPA enhance lithiation selectivity .
  • In situ quenching : Electrophilic trapping (e.g., with CO₂ or aldehydes) minimizes intermediate degradation.

Q. What are the implications of molecular packing (e.g., hydrogen-bonded dimers) on material properties?

Crystal packing analysis (via Mercury software) reveals intermolecular interactions, such as C–H···N hydrogen bonds forming centrosymmetric dimers. These interactions influence solubility, melting points, and charge transport properties. For example, dimeric packing may reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Methodological Resources

  • Structural refinement : Use SHELX suite for small-molecule crystallography, ensuring R-factor convergence (<0.05 for high-resolution data) .
  • Synthetic protocols : Prioritize microwave-assisted methods for scalability and reproducibility .
  • Data interpretation : Cross-validate spectroscopic and crystallographic results with computational tools (Gaussian, ORCA) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.